molecular formula C15H16N4OS B2384029 (E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1203439-98-8

(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Número de catálogo: B2384029
Número CAS: 1203439-98-8
Peso molecular: 300.38
Clave InChI: KBOJUPDLZIJKKR-FOCLMDBBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to a class of heterocyclic molecules featuring a benzo[d]thiazol-2(3H)-ylidene core fused with a pyrazole-carboxamide moiety. The (E)-configuration of the imine group (C=N) is critical for its structural stability and biological interactions. The isopropyl substituent at the pyrazole ring and the methyl group on the benzothiazole scaffold likely influence solubility, binding affinity, and metabolic stability compared to other derivatives.

Propiedades

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10(2)19-9-8-11(17-19)14(20)16-15-18(3)12-6-4-5-7-13(12)21-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJUPDLZIJKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)N=C2N(C3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃OS
  • Molecular Weight : 273.36 g/mol

The compound features a pyrazole ring linked to a thiazole moiety, which is known for its diverse biological properties.

Anticancer Activity

Research indicates that thiazole and pyrazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.

  • Case Study : A study demonstrated that similar thiazole-pyrazole derivatives showed cytotoxic effects against different cancer cell lines, including HT-29 and Jurkat cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .

Anti-inflammatory Activity

In addition to anticancer effects, compounds with similar structures have been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

  • Research Findings : A recent review highlighted that thiazole derivatives possess COX-II inhibitory activity, which contributes to their anti-inflammatory effects . The presence of electron-withdrawing groups in the thiazole ring enhances this activity.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole and pyrazole derivatives indicates that specific substitutions on the rings can significantly enhance biological activity:

Substitution PositionRecommended GroupEffect on Activity
2-position on ThiazoleElectron-withdrawing groups (e.g., Cl)Increases anticancer potency
4-position on PyrazoleAlkyl or aryl groupsEnhances binding affinity to target proteins

This table summarizes the key findings from various studies regarding how modifications to the chemical structure can influence biological activity.

Cytotoxicity Assays

In vitro studies have quantified the cytotoxic effects of the compound using IC50 values:

CompoundCell LineIC50 (μg/mL)
This compoundHT-295.67 ± 0.15
Doxorubicin (Control)HT-293.07 ± 0.27

These results indicate that while the compound exhibits promising cytotoxicity, it is less potent than established chemotherapeutic agents like doxorubicin .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of thiazole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound acts by inhibiting specific enzymes involved in tumor growth and proliferation, particularly through the modulation of apoptotic pathways.
  • Case Study : A study demonstrated that compounds with similar structures showed IC50 values in the micromolar range against breast cancer cell lines, suggesting promising anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effectiveness:

  • In Vitro Studies : It exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Research into the anti-inflammatory properties of thiazole derivatives has shown that they can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response:

  • Experimental Models : In animal models, compounds similar to (E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide have demonstrated a reduction in inflammation markers such as prostaglandin E2 levels .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Condensation reactions with pyrazole derivatives.
  • Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Target Reference
Target Compound: (E)-1-Isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide, isopropyl, 3-methylbenzothiazole Not reported Inferred antibacterial/FtsZ modulation (based on analogs)
4c1 (from ) Morpholinopropyl, indole-vinyl, quinolinium iodide 559.2526 Antibacterial (broad-spectrum)
4d1 (from ) Pyrrolidin-1-ylpropyl, indole-vinyl 543.2582 Antibacterial (enhanced membrane penetration)
Compound 1 (from ) Hydroxystyryl, quinolinium iodide ~520–540 (estimated) FtsZ inhibition, potent antibacterial
S,N-ketene acetal derivative (from ) Butenylideneindolone Not reported Photophysical applications
Key Observations:

Substituent Impact on Activity: The morpholinopropyl and pyrrolidin-1-ylpropyl groups in 4c1 and 4d1 enhance solubility and membrane interaction, critical for antibacterial efficacy . The hydroxystyryl group in Compound 1 () contributes to FtsZ binding via π-π stacking and hydrogen bonding, whereas the pyrazole-carboxamide in the target compound might engage in similar interactions with bacterial targets .

Synthetic Pathways: The benzo[d]thiazol-2(3H)-ylidene moiety in the target compound is synthesized via multicomponent reactions involving ketene acetals, as demonstrated in . This contrasts with the iodinated quinolinium derivatives in , which require halide-mediated quaternization .

However, the absence of a charged quinolinium ion (as in 4c1/4d1) may reduce its potency against Gram-negative bacteria .

Q & A

Q. Mechanistic Studies :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λex = 340 nm, λem = 450 nm) .
  • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .

Data Validation : Include triplicate replicates and statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .

Basic Question: What analytical techniques confirm purity and structural integrity?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient, 1 mL/min) to assess purity (>98%) .
  • NMR : Key signals include pyrazole C-H at δ 7.8–8.2 ppm (¹H) and carbonyl carbons at δ 165–170 ppm (¹³C) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .

Troubleshooting : Detect trace impurities via LC-MS and re-purify using preparative HPLC if necessary .

Advanced Question: How can contradictions in biological activity data be resolved?

Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies:

  • Standardize Assays : Use identical cell lines, passage numbers, and incubation times across labs .
  • Stability Testing : Perform LC-MS post-assay to verify compound integrity under experimental conditions (e.g., pH 7.4 buffer, 37°C) .
  • Meta-Analysis : Compare data across ≥3 independent studies; apply funnel plots to detect publication bias .

Advanced Question: How to conduct SAR studies for this compound?

Answer: Focus on modifying:

  • Pyrazole Substituents : Replace isopropyl with cyclopropyl or tert-butyl to assess steric effects .
  • Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 6-position to alter electronic profiles .

Methodology : Synthesize 10–15 analogs, test in parallel bioassays, and correlate activity with computed descriptors (e.g., LogP, polar surface area) using QSAR software .

Advanced Question: What challenges exist in scaling up synthesis?

Answer:

  • Solvent Scalability : Replace DMF with toluene/EtOAc mixtures for safer large-scale reactions .
  • Catalyst Loading : Optimize EDCI/HOBt to 1.2 equivalents to reduce costs without compromising yield .
  • Byproduct Management : Implement continuous flow systems to isolate intermediates and minimize purification steps .

Advanced Question: Which in vivo models are suitable for pharmacokinetic studies?

Answer:

  • Rodent Models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in liver, kidneys, and tumors .

Key Parameters : Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (WinNonlin software) .

Advanced Question: How do pyrazole/thiazole modifications affect stability?

Answer:

  • Solubility : Introducing -OH or -OMe groups on the pyrazole increases aqueous solubility but may reduce membrane permeability .
  • Metabolic Stability : Fluorine substitution on the thiazole reduces CYP450-mediated oxidation, extending plasma half-life .

Experimental Validation : Use accelerated stability testing (40°C/75% RH for 4 weeks) and PAMPA assays for permeability .

Advanced Question: Which computational methods predict mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17); prioritize poses with ΔG < −8 kcal/mol .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using LigandScout .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.